5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the azetidine intermediate with a methoxyethyl halide, often using a strong base like sodium hydride or potassium carbonate.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or an acyl hydrazide, under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)-3-(2-ethoxyethyl)-1,2,4-oxadiazole hydrochloride
- 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole hydrochloride
- 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-triazole hydrochloride
Uniqueness
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAAYRFYSBSBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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